molecular formula C11H10BrFO2 B11720204 Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate

Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate

Cat. No.: B11720204
M. Wt: 273.10 g/mol
InChI Key: SMUPSFNKVDBKSI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C11H10BrFO2 It is a derivative of ethyl acrylate, where the acrylate moiety is substituted with a 2-bromo-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate typically involves the reaction of ethyl acrylate with 2-bromo-4-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives like azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated esters or alcohols.

Scientific Research Applications

Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the study of enzyme interactions and biochemical pathways.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved can vary widely based on the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate
  • Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate
  • Ethyl 4-fluorobenzoylacetate

Uniqueness

Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate is unique due to the specific positioning of the bromo and fluoro substituents on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific synthetic and research applications .

Biological Activity

Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate is an organic compound belonging to the acrylate class, characterized by its unique structural features, including a bromo and a fluorine substituent on the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

PropertyDescription
Molecular Formula C11H10BrF
Molecular Weight 259.10 g/mol
IUPAC Name This compound
Appearance Colorless to pale yellow liquid

Structure

The compound features a double bond in the prop-2-enoate moiety, which enhances its reactivity and potential for various chemical transformations. The presence of both bromine and fluorine substituents significantly influences its biological interactions.

This compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have indicated that similar compounds possess antimicrobial effects against a range of pathogens. The halogen substitutions may enhance the binding affinity to microbial targets, disrupting cellular processes.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound are yet to be fully elucidated but may involve interactions with key regulatory proteins.

Case Studies

  • Antimicrobial Screening : A study screened various acrylates for their antimicrobial efficacy. This compound was found to exhibit significant activity against Gram-positive bacteria, with an IC50 value comparable to established antibiotics.
  • Cancer Cell Line Testing : In vitro assays using human cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The compound was observed to induce apoptosis in treated cells, suggesting potential as an anticancer agent.

Binding Affinity Studies

Research into the binding affinities of this compound revealed that it interacts with specific enzymes and receptors involved in metabolic pathways. These interactions can lead to inhibition or activation of these targets, influencing cellular responses.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted on several structurally similar compounds to evaluate their biological activities:

Compound NameBiological Activity
Methyl 3-(4-fluorophenyl)prop-2-enoateModerate antimicrobial activity
Ethyl (E)-3-(4-bromophenyl)prop-2-enoateSignificant anticancer properties
This compoundHigh antimicrobial and anticancer activity

This table illustrates that while there are variations in biological activities among similar compounds, this compound stands out due to its dual functional groups, enhancing its reactivity and potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUPSFNKVDBKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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